Cas no 2060047-47-2 (3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride)

3-{(Piperidin-4-yl)methylamino}benzoic acid dihydrochloride is a chemically modified benzoic acid derivative featuring a piperidinylmethylamino substituent at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its structural motif, combining a benzoic acid core with a piperidine moiety, offers versatility for further functionalization, making it valuable for medicinal chemistry applications. The product is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial settings.
3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride structure
2060047-47-2 structure
Product Name:3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride
CAS No:2060047-47-2
MF:C13H19ClN2O2
MW:270.755162477493
MDL:MFCD30497817
CID:5212632
PubChem ID:137703081
Update Time:2025-06-08

3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[(4-piperidinylmethyl)amino]-, hydrochloride (1:2)
    • 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride
    • MDL: MFCD30497817
    • Inchi: 1S/C13H18N2O2.ClH/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2,(H,16,17);1H
    • InChI Key: BMJNLZFSZFXOND-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=C(C(=O)O)C=1)CC1CCNCC1.Cl

3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride Pricemore >>

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Additional information on 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride

Introduction to 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride (CAS No. 2060047-47-2)

3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride (CAS No. 2060047-47-2) is a meticulously synthesized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, combines a benzoic acid moiety with a piperidinylmethylamino group, forming a versatile scaffold that exhibits promising biological activities. The dihydrochloride salt form enhances its solubility and stability, making it an attractive candidate for further investigation in drug discovery programs.

The benzoic acid core is a well-documented pharmacophore in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and antioxidant properties. Its integration with the piperidin-4-ylmethylamino substituent introduces additional functional groups that can modulate receptor interactions, potentially expanding the compound's therapeutic spectrum. This structural design aligns with the growing interest in multitargeted approaches to address complex diseases, where compounds capable of interacting with multiple biological pathways are highly sought after.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such derivatives for their pharmacological potential. The 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride scaffold has been subjected to virtual screening against various protein targets, including enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and cancer. Preliminary simulations suggest that this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes.

In vitro studies have begun to elucidate the mechanism of action of this compound. Initial assays indicate that it may interfere with signaling pathways involving kinases and transcription factors, which are critical regulators of cell proliferation and differentiation. The presence of the piperidinylmethylamino group is particularly noteworthy, as piperidine derivatives are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. This feature makes 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride a compelling candidate for further development.

The pharmaceutical industry has increasingly recognized the importance of optimizing drug candidates for oral administration. The dihydrochloride salt form of this compound not only improves solubility but also enhances bioavailability, which is crucial for therapeutic efficacy. Pharmacokinetic studies are underway to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Early findings suggest favorable pharmacokinetic profiles, with moderate bioavailability and a reasonable half-life, indicating potential for once-daily dosing regimens.

One of the most exciting aspects of this compound is its potential in combination therapy. The dual functionality provided by the benzoic acid and piperidine moieties allows it to interact with multiple targets simultaneously. This approach has shown promise in combating multidrug-resistant pathogens and in treating conditions where single-target inhibition is insufficient. Researchers are exploring synergistic combinations with existing therapies to maximize therapeutic outcomes while minimizing side effects.

The synthesis of 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry and catalytic hydrogenation have been employed to streamline the process and improve scalability. These methodologies not only enhance efficiency but also reduce waste, aligning with the principles of green chemistry—a critical consideration in modern drug development.

Ethical considerations are paramount in pharmaceutical research, particularly when evaluating new compounds for human use. Rigorous preclinical safety assessments have been conducted to identify potential toxicity profiles and adverse effects. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity assays to ensure that the compound is safe for further clinical investigation. Preliminary results have been encouraging, with no significant toxicities observed at relevant dose levels.

The regulatory landscape for new drug candidates is complex and requires careful navigation. 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride must undergo rigorous testing to meet the stringent requirements set forth by regulatory agencies such as the FDA and EMA before it can be approved for human use. Collaborative efforts between academic institutions, biotechnology companies, and regulatory bodies are essential to ensure that clinical trials are designed effectively and that data interpretation is accurate.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The integration of artificial intelligence (AI) into pharmaceutical research has revolutionized the way new compounds are identified and optimized. AI-driven platforms can predict biological activity based on structural features alone, significantly reducing the time required for hit identification. 3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride exemplifies how computational tools can accelerate the development pipeline by identifying promising candidates early in the discovery process.

The future prospects for this compound remain bright as ongoing research continues to uncover new applications and refine its therapeutic potential. Clinical trials are planned to evaluate its efficacy in treating specific conditions where current treatments are limited or inadequate. These trials will provide critical insights into its safety profile and optimal dosing regimens before broader therapeutic applications can be considered.

In conclusion,3-{(piperidin-4-yl)methylamino}benzoic acid dihydrochloride (CAS No. 2060047-47-2) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological activities. Its unique combination of functional groups offers a versatile platform for developing novel therapeutics targeting various diseases. As research progresses,this compound holds great promise for improving patient outcomes through targeted treatment strategies。

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